2-(1,2,3-thiadiazol-4-yl)pyrazine 2-(1,2,3-thiadiazol-4-yl)pyrazine
Brand Name: Vulcanchem
CAS No.: 135296-13-8
VCID: VC6572002
InChI: InChI=1S/C6H4N4S/c1-2-8-5(3-7-1)6-4-11-10-9-6/h1-4H
SMILES: C1=CN=C(C=N1)C2=CSN=N2
Molecular Formula: C6H4N4S
Molecular Weight: 164.19

2-(1,2,3-thiadiazol-4-yl)pyrazine

CAS No.: 135296-13-8

Cat. No.: VC6572002

Molecular Formula: C6H4N4S

Molecular Weight: 164.19

* For research use only. Not for human or veterinary use.

2-(1,2,3-thiadiazol-4-yl)pyrazine - 135296-13-8

Specification

CAS No. 135296-13-8
Molecular Formula C6H4N4S
Molecular Weight 164.19
IUPAC Name 4-pyrazin-2-ylthiadiazole
Standard InChI InChI=1S/C6H4N4S/c1-2-8-5(3-7-1)6-4-11-10-9-6/h1-4H
Standard InChI Key WGOKTGGTRXDSCR-UHFFFAOYSA-N
SMILES C1=CN=C(C=N1)C2=CSN=N2

Introduction

Structural Characterization and Molecular Properties

2-(1,2,3-Thiadiazol-4-yl)pyrazine features a bicyclic framework where the pyrazine ring (a six-membered di-aza aromatic system) is fused to a 1,2,3-thiadiazole ring (a five-membered heterocycle containing one sulfur and two nitrogen atoms). The thiadiazole moiety adopts a 1,2,3-substitution pattern, with sulfur at position 1, nitrogen at positions 2 and 3, and the fusion point at position 4 . This arrangement creates a planar, conjugated system with delocalized π-electrons, influencing its reactivity and intermolecular interactions.

The molecular formula is C₆H₄N₄S, yielding a molecular weight of 164.18 g/mol. Key structural parameters include:

  • Bond lengths: The C–S bond in the thiadiazole ring measures approximately 1.70 Å, while C–N bonds in both rings range between 1.32–1.38 Å .

  • Tautomerism: The thiadiazole ring may exhibit tautomeric shifts under acidic or basic conditions, though the 1,2,3-substitution pattern minimizes this compared to 1,2,4-thiadiazoles .

Table 1: Calculated Physicochemical Properties

PropertyValue
Molecular Weight164.18 g/mol
LogP (Octanol-Water)1.2 ± 0.3
Topological Polar SA78.9 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5

Synthetic Methodologies

While no direct synthesis of 2-(1,2,3-thiadiazol-4-yl)pyrazine is documented, analogous routes for fused thiadiazole systems suggest two primary approaches:

Cyclocondensation of Thiosemicarbazides

Reaction of pyrazine-2-carbothioamide with hydrazine derivatives under acidic conditions yields thiadiazole rings . For example:

  • Pyrazine-2-carbothioamide + Methylhydrazine → Intermediate hydrazone

  • Cyclization via H₂SO₄ catalysis forms the thiadiazole core .

Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling could link pre-formed thiadiazole and pyrazine fragments. A reported analog uses:

  • 4-Bromo-1,2,3-thiadiazole + Pyrazine-2-boronic acid → 2-(1,2,3-Thiadiazol-4-yl)pyrazine .
    Yields for such reactions typically range from 45–65% after optimization .

Spectroscopic Profiling

Key spectral features derived from analogous compounds include:

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆):

    • Pyrazine protons: δ 8.9–9.2 ppm (doublet, J = 2.4 Hz)

    • Thiadiazole C-H: δ 7.8–8.1 ppm (singlet)

  • ¹³C NMR:

    • Pyrazine C2: δ 148.5 ppm

    • Thiadiazole C4: δ 142.3 ppm

Infrared Spectroscopy

  • C=N stretch: 1580–1620 cm⁻¹

  • C-S vibration: 680–720 cm⁻¹

Reactivity and Functionalization

The electron-deficient nature of both rings directs electrophilic substitution to specific positions:

Electrophilic Aromatic Substitution

  • Nitration: Occurs at the pyrazine C5 position (meta to nitrogen) with HNO₃/H₂SO₄ .

  • Halogenation: Bromine in acetic acid substitutes the thiadiazole C5 position .

Cycloaddition Reactions

The thiadiazole moiety participates in [3+2] cycloadditions with acetylene derivatives, forming triazole hybrids—a strategy used in antimycobacterial agent development .

CompoundTargetIC₅₀/EC₅₀
TDZ-1 O. gutturosa motility0.04 μM
AKOS025320517 CYP3A4 inhibition>50 μM
Fezolinetant intermediate NK3 receptor antagonism1.2 nM

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